Lacidipine

Catalog No.
S532330
CAS No.
103890-78-4
M.F
C26H33NO6
M. Wt
455.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lacidipine

CAS Number

103890-78-4

Product Name

Lacidipine

IUPAC Name

diethyl 2,6-dimethyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C26H33NO6

Molecular Weight

455.5 g/mol

InChI

InChI=1S/C26H33NO6/c1-8-31-24(29)21-16(3)27-17(4)22(25(30)32-9-2)23(21)19-13-11-10-12-18(19)14-15-20(28)33-26(5,6)7/h10-15,23,27H,8-9H2,1-7H3/b15-14+

InChI Key

GKQPCPXONLDCMU-CCEZHUSRSA-N

SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)C)C

Solubility

Soluble in DMSO

Synonyms

Caldine, GR 43659X, GR-43659X, lacidipine, Lacimen, Lacipil, Motens

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)C)C

Isomeric SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2/C=C/C(=O)OC(C)(C)C)C(=O)OCC)C)C

Description

The exact mass of the compound Lacidipine is 455.2308 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Dihydropyridines - Supplementary Records. It belongs to the ontological category of cinnamate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Lacidipine is a long-acting dihydropyridine calcium channel blocker (CCB) medication commonly prescribed for hypertension (high blood pressure) []. Due to its mechanism of action, lacidipine has been explored in various scientific research settings related to the cardiovascular system. Here's a breakdown of some key areas of investigation:

Blood Pressure Regulation

Lacidipine's primary function is to relax blood vessel walls by inhibiting calcium influx into smooth muscle cells. This relaxation leads to vasodilation, which subsequently lowers blood pressure []. Research studies have demonstrated the efficacy of lacidipine in managing both essential hypertension (high blood pressure with no identifiable cause) and secondary hypertension (high blood pressure due to an underlying condition) [].

Endothelial Dysfunction

Endothelial dysfunction is a condition where the inner lining of blood vessels (endothelium) becomes impaired, affecting its ability to regulate blood flow, blood pressure, and clot formation. Research suggests that lacidipine may improve endothelial function by increasing the bioavailability of nitric oxide, a vasodilator produced by the endothelium []. This could potentially offer additional benefits beyond just blood pressure reduction.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.5

Exact Mass

455.2308

LogP

5.2 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

260080034N

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory.;
H302 (97.78%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Indicated for the treatment of hypertension either alone or in combination with other antihypertensive agents, including β-adrenoceptor antagonists, diuretics, and ACE-inhibitors [L1126].

Pharmacology

acidipine is a specific and potent calcium antagonist with a predominant selectivity for calcium channels in the vascular smooth muscle. Its main action is to dilate predominantly peripheral and coronary arteries, reducing peripheral vascular resistance and lowering blood pressure [L1126]. Following the oral administration of 4 mg lacidipine to volunteer subjects, a minimal prolongation of QTc interval has been observed (mean QTcF increase between 3.44 and 9.60 ms in young and elderly volunteers) [L1126].

MeSH Pharmacological Classification

Antihypertensive Agents

ATC Code

C - Cardiovascular system
C08 - Calcium channel blockers
C08C - Selective calcium channel blockers with mainly vascular effects
C08CA - Dihydropyridine derivatives
C08CA09 - Lacidipine

Mechanism of Action

By blocking the voltage-dependent L-type calcium channels, it prevents the transmembrane calcium influx [A31537]. Normally, calcium ions serve as intracellular messengers or activators in exictable cells including vascular smooth muscles. The influx of calcium ultimately causes the excitation and depolarization of the tissues. Lacidipine inhibits the contractile function in the vascular smooth muscle and reduce blood pressure. Due to its high membrane partition coefficient, some studies suggest that lacidipine may reach the receptor via a two-step process; it first binds and accumulates in the membrane lipid bilayer and then diffuses within the membrane to the calcium channel receptor [A31543]. It is proposed that lacidipine preferentially blocks the inactivated state of the calcium channel [A31543]. Through its antioxidant properties shared amongst other dihydropyridine calcium channel blockers, lacidipine demonstrates an additional clinical benefit. Its antiatherosclerotic effects are mediated by suppressing the formation of reactive oxygen species (ROS) and subsequent inflammatory actions by chemokines, cytokines and adhesion molecules, thus reducing atherosclerotic lesion formation [A31540]. Lacidipine may also suppress cell proliferation and migration in smooth muscle cells and suppress the expression of matrix metalloproteinases, which affects the stability of atheromatous plaques [A31540].

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Calcium channels
CACNA1-L [HSA:775 776 778 779] [KO:K04850 K04851 K04853 K04857]

Pictograms

Irritant

Irritant

Other CAS

103890-78-4

Wikipedia

Lacidipine

Biological Half Life

The average terminal half-life of lacidipine ranges from between 13 and 19 hours at steady state.

Dates

Modify: 2023-08-15
1. Micheli, D., Collodel, A., Semeraro, C., et al. Lacidipine: A calcium antagonist with potent and long-lasting antihypertensive effects in animal studies. J. Cardiovasc. Parmacol. 15(4), 666-675 (1990).
2. Lupo, E., Locher, R., Weisser, B., et al. In vitro antioxidant activity of calcium antagonists against LDL oxidation compared with α-tocopherol. Biochem. Biophys. Res. Commun. 203(3), 1803-1808 (1994).
3. Kyselovic, J., Martinka, P., Batova, Z., et al. Calcium channel blocker inhibits Western-type diet-evoked atherosclerosis development in ApoE-deficient mice. J. Pharmacol. Exp. Ther. 315(1), 320-328 (2005).

Explore Compound Types